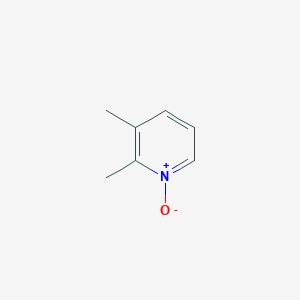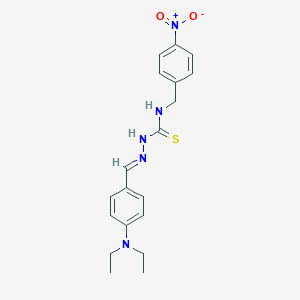
2-((4-(Diethylamino)phenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Diethylamino)phenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide, commonly known as DDC, is a chemical compound that has been widely studied for its potential applications in scientific research. DDC is a thiosemicarbazone derivative, which means that it contains a sulfur atom and a carbonyl group. This compound has been found to have a variety of interesting properties, including anti-tumor and anti-viral activity, as well as the ability to chelate metal ions.
Wirkmechanismus
The mechanism of action of DDC is not fully understood, but it is thought to involve the chelation of metal ions, particularly iron. Iron is essential for the growth and proliferation of cancer cells, and DDC has been found to inhibit the activity of iron-dependent enzymes that are involved in tumor growth. DDC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, DDC has also been found to have a variety of other biochemical and physiological effects. This compound has been shown to have anti-viral activity against a number of different viruses, including HIV and hepatitis C. DDC has also been found to have anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DDC is its relatively simple synthesis method and low cost. This makes it a useful compound for laboratory experiments and research. However, one limitation of DDC is its potential toxicity. This compound has been found to be cytotoxic, which means that it can be toxic to cells. This may limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on DDC. One area of interest is in the development of new anti-cancer therapies based on this compound. Researchers are also interested in exploring the potential use of DDC for the treatment of viral infections and inflammatory diseases. Another area of research is in the development of new synthetic methods for DDC and related compounds. Overall, DDC is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of DDC involves the reaction of 4-nitrobenzaldehyde and diethylamine to form the Schiff base, which is then reacted with thiosemicarbazide to form the final product. The synthesis of DDC is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
DDC has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. DDC has been found to have anti-tumor activity against a variety of different cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of tumor cells in animal models.
Eigenschaften
| 186453-65-6 | |
Molekularformel |
C19H23N5O2S |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[(4-nitrophenyl)methyl]thiourea |
InChI |
InChI=1S/C19H23N5O2S/c1-3-23(4-2)17-9-5-16(6-10-17)14-21-22-19(27)20-13-15-7-11-18(12-8-15)24(25)26/h5-12,14H,3-4,13H2,1-2H3,(H2,20,22,27)/b21-14+ |
InChI-Schlüssel |
SDPFBEZJZAIWRO-KGENOOAVSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-n itrophenyl)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


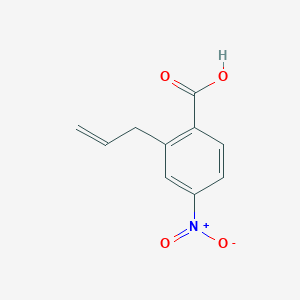
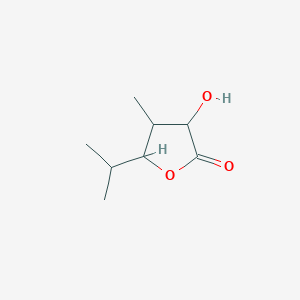

![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)

![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
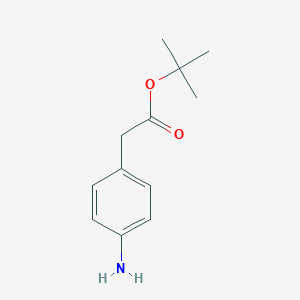
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)




